Ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate
Overview
Description
Ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo group, a methoxy group, and an oxoacetate moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate typically involves the bromination of a methoxy-substituted phenylacetic acid derivative followed by esterification. One common method involves the reaction of 2-bromo-4-methoxybenzaldehyde with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).
Major Products Formed:
Substitution: Formation of substituted phenyl esters.
Reduction: Formation of ethyl 2-(2-bromo-4-methoxyphenyl)-2-hydroxyacetate.
Oxidation: Formation of ethyl 2-(2-bromo-4-hydroxyphenyl)-2-oxoacetate.
Scientific Research Applications
Ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The bromo group can participate in electrophilic aromatic substitution reactions, while the oxoacetate moiety can undergo nucleophilic addition reactions. These interactions can lead to the formation of various intermediates and products, which can exert biological effects through different pathways.
Comparison with Similar Compounds
Ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate can be compared with similar compounds such as:
Ethyl 2-(2-chloro-4-methoxyphenyl)-2-oxoacetate: Similar structure but with a chloro group instead of a bromo group. It may exhibit different reactivity and biological activities.
Ethyl 2-(2-bromo-4-hydroxyphenyl)-2-oxoacetate: Similar structure but with a hydroxy group instead of a methoxy group. It may have different solubility and reactivity properties.
Ethyl 2-(2-bromo-4-methoxyphenyl)-2-hydroxyacetate: Similar structure but with a hydroxy group instead of an oxo group. It may have different chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(2-bromo-4-methoxyphenyl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-3-16-11(14)10(13)8-5-4-7(15-2)6-9(8)12/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMWQQJVCLXRAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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